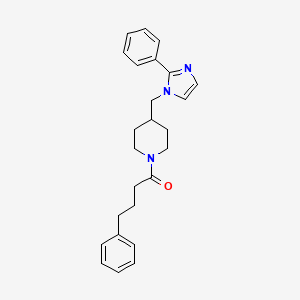

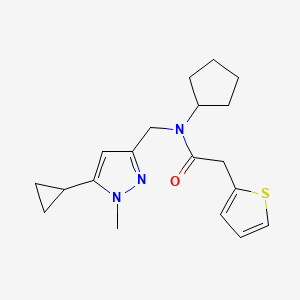

3-cyclohexyl-N-(6-sulfamoylbenzothiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

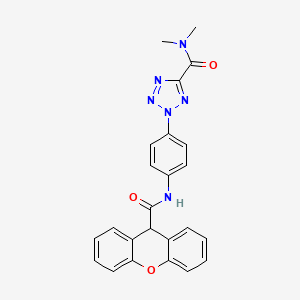

The compound 3-cyclohexyl-N-(6-sulfamoylbenzothiazol-2-yl)propanamide is a chemical that appears to be related to the family of benzothiazole derivatives. These compounds are known for their diverse range of applications, including medicinal chemistry and materials science. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research.

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be complex, involving multiple steps and potential by-products. For instance, the preparation of N-cyclohexylbenzothiazole-2-sulphenamide, a compound with a similar structure, involves the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of sodium hypochlorite. This process can lead to various by-products depending on the reaction conditions such as pH, temperature, and the amount of amine used . Additionally, the synthesis of polysubstituted 3-aminopyrrole derivatives via a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles demonstrates the complexity and creativity often required in synthetic organic chemistry .

Molecular Structure Analysis

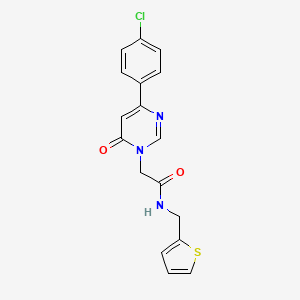

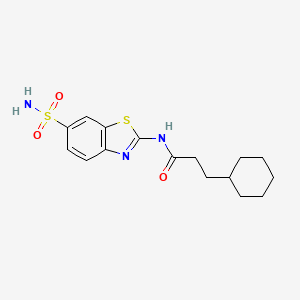

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The specific substituents and functional groups attached to this core structure define the chemical and physical properties of the compound. In the case of 3-cyclohexyl-N-(6-sulfamoylbenzothiazol-2-yl)propanamide, the presence of a sulfamoyl group and a propanamide moiety suggests potential for hydrogen bonding and other intermolecular interactions that could influence its behavior in biological systems or materials applications.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary widely depending on the substituents present. For example, the oxidative condensation used to prepare N-cyclohexylbenzothiazole-2-sulphenamide indicates that benzothiazole compounds can participate in redox reactions . The use of N-sulfonyl-1,2,3-triazoles in cycloaddition reactions also highlights the potential for benzothiazole derivatives to engage in cycloaddition reactions, which are a cornerstone of heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives like 3-cyclohexyl-N-(6-sulfamoylbenzothiazol-2-yl)propanamide would be influenced by their molecular structure. The presence of a sulfamoyl group could confer water solubility and potential for ionic interactions, while the cyclohexyl group might impart lipophilicity. The propanamide moiety could contribute to the compound's melting point, boiling point, and solubility in organic solvents. These properties are crucial for determining the compound's suitability for various applications, including drug development and materials science.

科学的研究の応用

Synthetic Utilization and Compound Formation

The exploration of 3-cyclohexyl-N-(6-sulfamoylbenzothiazol-2-yl)propanamide in scientific research has led to various synthetic methodologies and the formation of novel compounds. One study demonstrated the cyclization of related compounds to form 4,6-dinitro-1, 2-benzisothiazol-3-ones, highlighting a method for creating heterocycles with potential pharmaceutical applications (Zlotin et al., 2000). Another research avenue explored the use of cyclohexane-1,3-dione as a template for anticancer compounds, showcasing the versatility of cyclohexyl derivatives in drug discovery (Shaaban et al., 2014).

Cyclization and Heterocyclic Derivative Synthesis

Further studies have investigated cyclization processes and the synthesis of heterocyclic derivatives. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a novel class of cyclic dipeptidyl ureas, opening new pathways in the synthesis of biologically active molecules (Sañudo et al., 2006). Another study focused on the reaction of 3-chloro-1,2-benzisothiazole with nucleophiles, offering insights into the fission of the thiazole ring and the potential for creating diverse chemical entities (Carrington et al., 1971).

Antitumor Activity and Molecular Docking Study

Research on the synthesis, antitumor activity, and molecular docking study of novel sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives demonstrates the compound's potential in cancer therapy. This study provided insights into the cytotoxic effects against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Kamel et al., 2010).

Molecular Structure and Spectroscopic Characterization

The molecular structure and spectroscopic characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, including its in vitro cytotoxicity study, provided valuable data on its structural properties and biological activity. This research highlights the significance of detailed molecular analysis in understanding the bioactivity of sulfonamide compounds (Durgun et al., 2016).

特性

IUPAC Name |

3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c17-24(21,22)12-7-8-13-14(10-12)23-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H2,17,21,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRVBIOLWABTSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)